molecular formula C4H3F3O3 B1600637 4,4,4-Trifluoro-3-oxobutanoic acid CAS No. 400-36-2

4,4,4-Trifluoro-3-oxobutanoic acid

Cat. No.: B1600637
CAS No.: 400-36-2
M. Wt: 156.06 g/mol
InChI Key: LIQBKSIZAXKCPA-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-oxobutanoic acid is a fluorinated organic compound with the molecular formula C4H3F3O3. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain, along with a keto group at the third carbon position. This compound is of significant interest in various fields due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-Trifluoro-3-oxobutanoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoroacetate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, condensation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-3-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-oxobutanoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The keto group at the third carbon position plays a crucial role in its reactivity, enabling it to undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

4,4,4-Trifluoro-3-oxobutanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a keto group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4,4,4-trifluoro-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3/c5-4(6,7)2(8)1-3(9)10/h1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQBKSIZAXKCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517461
Record name 4,4,4-Trifluoro-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-36-2
Record name 4,4,4-Trifluoro-3-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4,4,4-trifluoro-3-oxo
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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